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Compound of Interest

Compound Name: 5-nitro-1-propyl-1H-pyrazole

CAS No.: 1170522-30-1

Cat. No.: B3039529 Get Quote

Structural Elucidation, Synthesis, and
Regiochemical Control
Executive Summary & Core Significance
1-Propyl-5-nitro-1H-pyrazole (CAS: Generic isomer mix often 144579-38-6; Specific isomer

requires distinct characterization) represents a critical structural motif in two distinct fields: high-

energy density materials (HEDMs) and medicinal chemistry.

Energetics: The 5-nitro isomer is often denser and more sensitive than its 3-nitro counterpart

due to the "nitro-crowding" effect adjacent to the N-alkyl group, creating significant steric

strain and higher formation enthalpy.

Pharma: It serves as a regioisomeric scaffold distinct from the 1-methyl-3-propyl-4-nitro

pyrazole core found in PDE5 inhibitors (e.g., Sildenafil).

The primary technical challenge with this molecule is regioselectivity. Standard alkylation of 3-

nitropyrazole thermodynamically favors the 1,3-isomer. Accessing the 1,5-isomer requires

either kinetic control or de novo cyclization strategies. This guide provides the roadmap to

synthesize and definitively validate the 1,5-structure.
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Chemical Structure & Physicochemical Profile[1][2][3][4]
[5][6][7][8]
The molecule consists of a five-membered aromatic pyrazole ring substituted at position 1 with

a propyl chain and at position 5 with a nitro group.

Property
Value
(Predicted/Experimental)

Notes

Formula C₆H₉N₃O₂

Molecular Weight 155.15 g/mol

Exact Mass 155.0695

LogP ~1.6 - 1.9
Lipophilic due to propyl chain.

[1]

Topological Polar Surface Area ~62 Å² Dominated by the nitro group.

H-Bond Donors/Acceptors 0 / 3
No NH donor; Nitro oxygens +

Pyrazole N2.

Regioisomerism 5-Nitro (Target) vs 3-Nitro
5-Nitro is sterically congested

(Propyl vs NO₂).

2.1 Electronic & Steric Analysis
In the 1,5-isomer, the steric repulsion between the N-propyl group and the C5-nitro group

forces the nitro group to rotate slightly out of planarity with the pyrazole ring. This reduces

conjugation compared to the 1,3-isomer, often resulting in:

Upfield Shift in NMR: The loss of planarity affects the ring current.

Lower Melting Point: Disrupted crystal packing compared to the planar 1,3-isomer.

Synthesis Protocols
Two primary routes exist. Route A is the "purification heavy" method (direct alkylation), while

Route B is the "chemistry heavy" method (regioselective cyclization).
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Route A: Direct Alkylation of 3-Nitropyrazole (The Separation
Challenge)

Principle: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation occurs at either

nitrogen.

Regiochemistry: The lone pair on the nitrogen distal to the electron-withdrawing nitro group

(N1 in the 3-nitro tautomer) is more nucleophilic. Thus, 1-propyl-3-nitro-1H-pyrazole is the

major product (>80%). The target 1-propyl-5-nitro-1H-pyrazole is the minor product (<20%).

Protocol:

Reactants: Dissolve 3-nitropyrazole (1.0 eq) in DMF.

Base: Add Cs₂CO₃ (1.5 eq). Note: Cesium is used to promote tighter ion pairing, potentially

influencing the minor isomer ratio, though steric bulk still favors 1,3.

Alkylation: Add 1-bromopropane (1.2 eq) dropwise at 0°C, then warm to 60°C for 4 hours.

Workup: Quench with water, extract with EtOAc.

Purification (Critical):

The 1,3-isomer is generally less polar (higher Rf) due to better nitro-conjugation masking

the dipole.

The 1,5-isomer (Target) is more polar (lower Rf) due to the twisted nitro group exposing

the ring dipole.

Column: Silica gel, gradient 10% -> 40% EtOAc/Hexanes. Collect the second major spot.

Route B: Regioselective Cyclization (The Preferred Route)
To exclusively generate the 1,5-isomer, one must build the ring with the substituents already in

place.

Protocol:
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Precursors: Propylhydrazine hydrochloride + (E)-3-(dimethylamino)-2-nitroacrylaldehyde (or

equivalent nitro-enamine).

Mechanism: The more nucleophilic terminal nitrogen of propylhydrazine attacks the more

electrophilic carbon of the enamine (beta to the nitro group).

Procedure:

Suspend propylhydrazine HCl (1.0 eq) in Ethanol.

Add TEA (1.1 eq) to free the base.

Add nitro-enamine precursor (1.0 eq). Reflux for 6 hours.

Result: Cyclization favors the 1-propyl-5-nitro isomer because the reaction kinetics drive the

hydrazine-NH₂ to the most electrophilic center first.

Structural Validation (Self-Validating System)
Distinguishing the 1,3- and 1,5-isomers is the most frequent point of failure. You must use

NOESY (Nuclear Overhauser Effect Spectroscopy).

4.1 The NOESY Logic
1-Propyl-3-nitro-1H-pyrazole:

The N-propyl group is attached to N1.

The adjacent carbon is C5, which bears a Proton (H).

Result: Strong NOE correlation between N-CH₂ and C5-H.

1-Propyl-5-nitro-1H-pyrazole (Target):

The N-propyl group is attached to N1.

The adjacent carbon is C5, which bears the Nitro Group.

The nearest ring proton is at C4.
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Result: NO NOE correlation between N-CH₂ and a ring proton (or a very weak long-range

one to C4-H).

4.2 NMR Data Summary (Simulated)
Nucleus Signal

1-Propyl-3-nitro
(Isomer A)

1-Propyl-5-nitro
(Target)

¹H NMR Ring Protons

Two doublets (C4-H,

C5-H). C5-H is

deshielded (~7.8

ppm).

Two doublets (C3-H,

C4-H). C3-H is

typically ~7.5 ppm.

¹H NMR N-CH₂ (Propyl) Triplet, ~4.1 ppm.

Triplet, often shifted

downfield (~4.4 ppm)

due to steric twist/nitro

proximity.

NOESY Key Interaction
Strong Cross-peak: N-

CH₂ ↔ Ring H

SILENT region: N-CH₂

↔ Ring H

¹³C NMR C-Nitro
Signal at ~155 ppm

(C3).

Signal at ~145 ppm

(C5).

Visualization of Pathways & Logic
The following diagrams illustrate the synthesis regioselectivity and the NOESY structural proof.
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Thermodynamic
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Separation (Low Rf)
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Caption: Synthesis Pathways. Route A yields a mixture requiring difficult separation. Route B

(Cyclization) provides direct access to the target 1,5-isomer.

1-Propyl-3-Nitro (Wrong Isomer) 1-Propyl-5-Nitro (Target)

N-Propyl Group
(CH2)

C5-Proton

STRONG NOE
(Spatial Proximity)

C5-Nitro

Steric Clash
(No Proton Signal)

C4-Proton

No/Weak NOE
(Too Far)

C3-Nitro
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Caption: NOESY Correlation Logic. The absence of a cross-peak between the N-propyl group

and a ring proton confirms the 5-nitro structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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